molecular formula C6H6N2O2 B1314258 2-Methylpyrimidine-5-carboxylic acid CAS No. 5194-32-1

2-Methylpyrimidine-5-carboxylic acid

Cat. No.: B1314258
CAS No.: 5194-32-1
M. Wt: 138.12 g/mol
InChI Key: NMGIXZFBQPETOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpyrimidine-5-carboxylic acid can be synthesized by reacting 2-methyl-5-pyrimidinecarbonyl chloride with water under alkaline conditions . The reaction typically requires the use of organic solvents and bases to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk and stored under dry, room temperature conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Derivatives

2-Methylpyrimidine-5-carboxylic acid serves as a precursor for synthesizing various derivatives that exhibit biological activities. For example, it is utilized in the synthesis of 2,3,6-substituted quinazolin-4(3H)-one derivatives, which have demonstrated anticancer properties .

Table 1: Synthesis of Derivatives

Compound NameBiological ActivityReference
2,3,6-substituted quinazolin derivativesAnticancer activity
6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivativesPPARγ activators

Anticancer Properties

Research indicates that derivatives of this compound possess significant anticancer activity. The synthesis of quinazolin derivatives from this compound has been shown to inhibit cancer cell proliferation effectively, making it a valuable compound in cancer research .

Antioxidant Activity

In addition to anticancer properties, certain derivatives exhibit strong antioxidant activity. For instance, studies have shown that compounds derived from this compound can scavenge free radicals effectively, demonstrating potential for use in preventing oxidative stress-related diseases .

Applications in Drug Discovery

The compound's role in drug discovery is noteworthy. It has been involved in late-stage functionalization processes that allow for rapid modifications of drug-like molecules. This approach enhances the efficiency of developing new therapeutic agents .

Table 2: Applications in Drug Development

Application AreaDescriptionReference
Late-stage functionalizationEnables rapid access to new drug analogs
Synthesis of PPARγ ligandsPotential substitutes for antidiabetic drugs

Mechanism of Action

The mechanism of action of 2-methylpyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Methylpyrimidine-5-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

Biological Activity

2-Methylpyrimidine-5-carboxylic acid (CAS Number: 5194-32-1) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and case studies.

  • Molecular Formula : C₆H₆N₂O₂
  • Molecular Weight : 138.126 g/mol
  • Solubility : Slightly soluble in water
  • IUPAC Name : this compound

Synthesis and Derivatives

This compound serves as a precursor for the synthesis of various biologically active compounds. It has been utilized in the development of novel quinazolinone derivatives, which have shown promising anticancer activity. The synthesis typically involves standard organic reactions such as esterification and amidation.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung adenocarcinoma (A549) cells.

  • Case Study : In a study evaluating the cytotoxic effects of this compound, it was found that derivatives containing the 2-methylpyrimidine structure significantly reduced cell viability in A549 cells compared to controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
CompoundCell LineViability (%)Reference
This compoundA54966% at 100 µM
Quinazolinone derivativeA54978% post-treatment

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria.

  • Mechanism : The compound may exert its antimicrobial effects by inhibiting bacterial protein synthesis or disrupting cell membrane integrity.
  • Case Study : A derivative of this compound demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)2
Klebsiella pneumoniae4

Research Findings

Recent studies have highlighted the structural importance of the carboxylic acid group in enhancing the biological activity of pyrimidine derivatives. For instance:

  • Anticancer Studies : Compounds derived from this compound have been shown to inhibit tumor growth in animal models, indicating potential for therapeutic applications.
  • Antimicrobial Efficacy : The compound's derivatives have been effective against a range of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Properties

IUPAC Name

2-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGIXZFBQPETOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546347
Record name 2-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5194-32-1
Record name 2-Methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrimidine-5-carboxylic acid
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Synthesis routes and methods

Procedure details

In 30 ml of ethanol and 20 ml of a 1M sodium hydroxide aqueous solution, 2.9 g of ethyl 2-methylpyrimidine-5-carboxylate was stirred for 2 hours. The solvent was removed by evaporation and an appropriate amount of water and diethyl ether were added thereto, followed by liquid-separating operation. The resulting aqueous layer was made weakly acidic with a 1M hydrochloric acid aqueous solution and then the resulting crystals were collected by filtration, washed with water, and then dried to obtain 1.9 g of the title compound.
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
2.9 g
Type
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Reaction Step One
Quantity
30 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methylpyrimidine-5-carboxylic acid
2-Methylpyrimidine-5-carboxylic acid
2-Methylpyrimidine-5-carboxylic acid
2-Methylpyrimidine-5-carboxylic acid
2-Methylpyrimidine-5-carboxylic acid
2-Methylpyrimidine-5-carboxylic acid

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